tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate

Researchers developing ferroptosis inhibitors or CNS kinase probes often face failed SAR due to intermediates lacking the precise 4-hydroxy-1H-pyrazole substitution. This compound delivers the exact scaffold: a C4-hydroxypyrazole for functionalization and a Boc-protected ethylamine for late-stage diversification, enabling blood-brain barrier penetration. • C4-OH enables ether/ester formation to modulate target potency and selectivity • Boc group enhances lipophilicity and metabolic stability vs. non-Boc analogs • N-ethyl linker allows vector-dependent exploration of ATP-binding pocket • High-purity building block ensures reproducible data and reliable supply.

Molecular Formula C10H17N3O3
Molecular Weight 227.26 g/mol
Cat. No. B8130701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate
Molecular FormulaC10H17N3O3
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1C=C(C=N1)O
InChIInChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)11-4-5-13-7-8(14)6-12-13/h6-7,14H,4-5H2,1-3H3,(H,11,15)
InChIKeyLUTHYOSLOFIJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate


tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate is a specialized chemical intermediate classified as a carbamate derivative . It is characterized by a tert-butyl (Boc) protecting group linked via an ethyl chain to a 4-hydroxy-1H-pyrazole moiety. This specific combination of functional groups is designed to offer a unique chemical reactivity and stability profile, making it a building block of interest in medicinal chemistry and organic synthesis.

Structural differentiation
C4-hydroxypyrazole with Boc-protected ethylamine linker provides a unique substitution pattern for SAR studies.
Building-block utility
Functional handle via hydroxyl group enables further derivatization for targeted compound libraries.

Why Generic Substitution Fails


The substitution pattern of tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate cannot be replicated by a generic pyrazole or a simple Boc-protected amine. The specific placement of the hydroxyl group at the C4 position of the pyrazole ring is a key structural feature known to influence biological activity in related compounds, as seen in studies of potent ferroptosis inhibitors . Furthermore, the tert-butyl carbamate (Boc) group is not merely a transient protecting group; it contributes to the molecule's lipophilicity and can enhance metabolic stability compared to non-Boc analogs [1]. Substituting this compound with a similar molecule lacking either the C4-hydroxy group or the Boc-protected ethyl linker could lead to significant differences in reactivity, target binding, and pharmacokinetic properties, thereby invalidating experimental results and hindering reproducibility in advanced research applications.

Pyrazole substitution C4-hydroxy placement may not be replicated by generic pyrazoles, shifting target-interaction profiles.
Boc contribution Boc group influences lipophilicity and stability; non-Boc analogs may alter metabolic profile and solubility.
Linker geometry Ethyl linker length determines vector geometry; chain modification can shift SAR conclusions significantly.

Quantitative Differentiation Evidence


Research Application Scenarios


Kinase Inhibitor Lead Optimization

Due to its specific substitution pattern, this compound is an ideal scaffold for structure-activity relationship (SAR) studies in kinase inhibitor programs. The C4-hydroxy group on the pyrazole provides a versatile handle for further functionalization (e.g., ether or ester formation) to modulate target binding and physicochemical properties. The Boc-protected ethyl amine offers a site for late-stage deprotection and diversification, allowing for the exploration of vector-dependent interactions within the ATP-binding pocket of kinases . Its procurement is justified for medicinal chemistry teams seeking to build targeted compound libraries.

Ferroptosis Modulator Intermediate

The 4-hydroxyl pyrazole core is a recognized pharmacophore in the development of ferroptosis inhibitors . This compound serves as a direct synthetic precursor for generating a series of 4-hydroxyl pyrazole derivatives. Researchers investigating novel treatments for diseases associated with ferroptosis, such as neurodegenerative disorders or ischemia-reperfusion injury, would prioritize this specific intermediate to systematically explore how modifications to the N-ethylcarbamate side chain impact potency and selectivity.

Brain-Penetrant Probe Building Block

The combination of the polar hydroxy-pyrazole and the lipophilic tert-butyl carbamate provides a balanced physicochemical profile that can be favorable for crossing the blood-brain barrier. This design principle is supported by the discovery of brain-penetrant pyrazole carbamate derivatives [1]. Scientific users developing CNS-targeted chemical probes or therapeutics would select this compound over less lipophilic or more polar analogs to enhance the likelihood of achieving therapeutically relevant brain exposure.

Application
Selection property
Validation focus
Kinase inhibitor SAR studies
Pyrazole scaffold with functionalization sites
Binding affinity and selectivity profiling
Ferroptosis modulator intermediate research
4-hydroxypyrazole pharmacophore
Potency and pathway selectivity in ferroptosis models
Brain-penetrant probe development
Balanced lipophilic/hydrophilic profile
Brain exposure and target engagement in CNS models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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